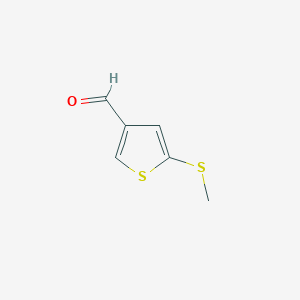

2-(Methylthio)thiophene-4-carboxaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-methylsulfanylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIXCSMAOWHQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-86-8 | |

| Record name | 2-(Methylthio)thiophene-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylthio)thiophene-4-carboxaldehyde chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 2-(Methylthio)thiophene-4-carboxaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and material science.

CAS Registry Number: 88511-86-8 Molecular Formula: C₆H₆OS₂ Molecular Weight: 158.24 g/mol IUPAC Name: 2-(methylsulfanyl)thiophene-4-carbaldehyde

Executive Summary

2-(Methylthio)thiophene-4-carboxaldehyde is a bifunctional thiophene derivative characterized by a "mismatched" substitution pattern. Unlike the more common 2,5-disubstituted thiophenes (which follow standard electrophilic aromatic substitution rules), this 2,4-isomer places the reactive formyl group at the

This structural arrangement makes it a high-value scaffold for "Scaffold Hopping" in drug discovery—altering the vector of substituents to modify metabolic stability, solubility, and target binding affinity without changing the core pharmacophore significantly.

Chemical Structure & Physical Properties[1][2][3][4][5][6][7][8]

The molecule features a thiophene ring substituted with an electron-donating methylthio group (-SMe) and an electron-withdrawing formyl group (-CHO).

| Property | Value / Description | Note |

| Appearance | Pale yellow to amber liquid or low-melting solid | Tends to darken upon oxidation/storage. |

| Boiling Point | ~115–120 °C (at 0.5 mmHg) | Estimated based on structural analogs. |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Poorly soluble in water. |

| Stability | Air-sensitive (slow oxidation) | Store under inert atmosphere (Ar/N₂) at 2–8°C. |

| Odor | Characteristic sulfurous/garlic-like | Handle in a fume hood. |

Spectroscopic Signature (Expected)

-

¹H NMR (CDCl₃):

- ~9.8–9.9 ppm (s, 1H, CHO )

- ~7.5–8.0 ppm (d, 1H, C5-H , deshielded by CHO)

- ~7.0–7.3 ppm (d, 1H, C3-H )

- ~2.5–2.6 ppm (s, 3H, S-CH₃ )

-

IR: Distinct carbonyl stretch (

) at ~1670–1690 cm⁻¹.

Synthesis Methodologies

Accessing the 2,4-substitution pattern is synthetically challenging because direct formylation of 2-(methylthio)thiophene yields the 5-isomer (alpha-selectivity). Therefore, indirect lithiation strategies are required.

Primary Route: Halogen-Lithium Exchange (Regioselective Control)

This protocol ensures the aldehyde is installed specifically at the C4 position.

Step-by-Step Protocol:

-

Starting Material: 2,4-Dibromothiophene.

-

Selective Substitution (C2): React with sodium thiomethoxide (NaSMe) in DMF at 0°C. The C2 bromine is more activated for nucleophilic aromatic substitution (

) than the C4 bromine.-

Intermediate: 4-Bromo-2-(methylthio)thiophene.

-

-

Lithium-Halogen Exchange (C4):

-

Dissolve intermediate in anhydrous THF under Argon.

-

Cool to -78°C .

-

Add n-Butyllithium (1.1 eq) dropwise. The Lithium preferentially exchanges with the Bromine at C4.

-

-

Formylation:

-

Quench the lithiated species with dry DMF (Dimethylformamide) .

-

Warm to room temperature and hydrolyze with aqueous NH₄Cl.

-

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway utilizing lithium-halogen exchange to install the aldehyde at the beta-position.

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers: the Aldehyde (C4) , the Sulfide (C2) , and the Thiophene Ring (C5) .

A. Aldehyde Functionality (C4)

The formyl group is the primary handle for divergent synthesis.

-

Reductive Amination: Reacts with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to form amine libraries.

-

Knoevenagel Condensation: Reacts with malononitrile or active methylene compounds to form vinyl-thiophene derivatives (useful for polymerization or fluorescent dyes).

-

Oxidation: Can be oxidized to the carboxylic acid using NaClO₂ (Pinnick oxidation).

B. Sulfide Sensitivity (C2)

-

Oxidation Risk: The methylthio group is prone to oxidation.

-

m-CPBA (1 eq): Yields Sulfoxide (S=O).

-

m-CPBA (2+ eq): Yields Sulfone (O=S=O).

-

Strategic Use: The sulfone is a strong electron-withdrawing group, which completely inverts the electronic properties of the ring, activating the C3/C5 positions for nucleophilic attacks.

-

C. Ring Electrophiles (C5)

The C5 position is the most electron-rich site remaining on the ring (activated by SMe, ortho to it).

-

Bromination: NBS (N-Bromosuccinimide) will selectively brominate C5.

-

Direct Arylation: Pd-catalyzed C-H activation can couple aryl groups at C5.

Reactivity Logic Map

Caption: Divergent reactivity map showing the three orthogonal functionalization vectors.

Applications in Drug Discovery

Bioisosterism & Scaffold Hopping

Researchers use this scaffold to replace:

-

p-Substituted Benzaldehydes: The thiophene ring alters the bond angles (148° vs 180° vectors), potentially improving fit in enzyme pockets.

-

2,5-Thiophenes: Moving the substituent to the 4-position (beta) often blocks metabolic hot-spots on the ring or alters the solubility profile (

).

Specific Utility

-

Kinase Inhibitors: The aldehyde is converted to a vinyl nitrile or acrylic acid to target cysteine residues (covalent inhibition).

-

Antibacterial Agents: Thiophene-carboxaldehydes are precursors to Schiff bases (imines) which have demonstrated activity against Gram-positive bacteria.

Handling & Safety (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Stench Warning: Like most low-molecular-weight organic sulfides, this compound has a potent, unpleasant odor.

-

Mitigation: Use bleach (sodium hypochlorite) to clean glassware; it oxidizes the sulfide to the odorless sulfoxide/sulfone.

-

-

Storage: Keep cold (2–8°C) and under inert gas. Aldehydes can auto-oxidize to carboxylic acids over time if exposed to air.

References

-

Wiberg, K. B. (1953). "2-Thiophenealdehyde".[1][2][3] Organic Syntheses, 33, 90. (Foundational thiophene formylation chemistry).

-

Swanston, J. (2006).[2] "Thiophene".[4][5][6][7][2][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2] (General thiophene reactivity and industrial synthesis).

-

National Institute of Standards and Technology (NIST). 2-Thiophenecarboxaldehyde Chemical Properties.[1] Retrieved from [Link] (Comparative data for isomers).

Sources

- 1. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Methylthio)Thiophene-2-Carbaldehyde | 24445-35-0 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journalskuwait.org [journalskuwait.org]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

Thiophene-4-carbaldehyde Derivatives in Medicinal Chemistry: A Technical Guide to the Beta-Formyl Scaffold

Executive Summary

Thiophene-3-carbaldehyde (often referred to as thiophene-4-carbaldehyde in specific substitution contexts or older nomenclature) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more reactive

This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological applications of thiophene-3-carbaldehyde derivatives. It addresses the critical challenge of regioselectivity in synthesis and highlights the scaffold's role in developing tubulin inhibitors, kinase modulators, and anti-inflammatory agents.

Structural & Electronic Architecture

Nomenclature and Positional Isomerism

In the unsubstituted thiophene ring, positions 3 and 4 are chemically equivalent due to C2v symmetry. The IUPAC standard is Thiophene-3-carbaldehyde (CAS: 498-62-4).[1]

- -Position (C2/C5): Highly electron-rich, susceptible to electrophilic attack (e.g., metabolic oxidation).

-

-Position (C3/C4): Less electron-rich than

Note: The term "Thiophene-4-carbaldehyde" is frequently used when a higher-priority substituent is present at C2, forcing the aldehyde to position 4, or in specific patent literature referring to the beta-isomer. This guide focuses on the

Electronic Properties

The sulfur atom in the thiophene ring acts as a weak electron donor via resonance but an inductor via electronegativity.

-

Lipophilicity: Thiophene is more lipophilic (logP ~1.8) than benzene (logP ~2.1) and furan, enhancing blood-brain barrier (BBB) permeability.

-

Bioisosterism: The thiophene-3-carbaldehyde moiety is a classic bioisostere for benzaldehyde, often improving potency by engaging in specific

-

Synthetic Architectures

Accessing the

Core Scaffold Synthesis

Direct formylation (Vilsmeier-Haack) of thiophene predominantly yields the 2-isomer. Accessing the 3-isomer requires indirect methods:

-

Halogen-Metal Exchange: Lithiation of 3-bromothiophene at -78°C followed by quenching with DMF.

-

Oxidation: Selective oxidation of 3-methylthiophene (though over-oxidation to carboxylic acid is a risk).

-

Retrosynthetic Cyclization: Condensation of mercaptoacetaldehyde with acrolein equivalents.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the critical pathways to access and functionalize the scaffold.

Caption: Divergent synthetic pathways from the 3-bromothiophene precursor to bioactive therapeutic classes.

Medicinal Chemistry Applications

Oncology: Tubulin Polymerization Inhibitors

Thiophene-3-chalcones (1,3-diaryl-2-propen-1-ones) have emerged as potent anticancer agents. The

-

Mechanism: Disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.

-

SAR Insight: Electron-donating groups (OCH3) on the phenyl ring B coupled with the thiophene A-ring maximize cytotoxicity (IC50 < 10 nM against MCF-7 lines).

Infectious Disease: Teniposide Analogs

The semi-synthetic podophyllotoxin derivative Teniposide (used in acute lymphocytic leukemia) contains a thenylidene moiety derived from thiophene-2-carbaldehyde . However, research into thiophene-3-carbaldehyde acetals has shown they can maintain topoisomerase II inhibitory activity while altering the metabolic clearance profile, potentially reducing hypersensitivity reactions associated with the sulfur position.

Anti-Inflammatory: COX/LOX Inhibition

Derivatives such as Tiaprofenic acid utilize the thiophene ring. New research focuses on 3-substituted thiophene hydrazones as dual inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX), providing a gastro-sparing anti-inflammatory profile.

Comparative Potency Data

The table below summarizes the biological activity of key derivatives synthesized from the thiophene-3-carbaldehyde scaffold.

| Derivative Class | Target | Lead Compound Substituents | Potency (IC50/MIC) | Reference |

| Chalcone | MCF-7 (Breast Cancer) | 3-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl) | 12 nM | [1, 5] |

| Sulfonamide | Carbonic Anhydrase II | 4-substituted-2-sulfonamide | < 10 nM | [2] |

| Thiosemicarbazone | P. aeruginosa | N(4)-phenyl substituted | 29.7 µg/mL | [3] |

| Acrylonitrile | Tubulin Polymerization | Z-3-(benzo[b]thiophen-3-yl) analog | 10-100 nM | [6] |

Detailed Experimental Protocol

Protocol: Synthesis of (E)-3-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Objective: Synthesize a high-potency thiophene chalcone via Claisen-Schmidt condensation. This protocol is optimized for yield and purity without chromatographic purification.

Reagents

-

Thiophene-3-carbaldehyde (1.0 equiv, 10 mmol)

-

3,4,5-Trimethoxyacetophenone (1.0 equiv, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Sodium Hydroxide (NaOH), 40% aqueous solution (5 mL)

-

HCl (1M) for neutralization

Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyacetophenone (2.10 g, 10 mmol) in 20 mL of absolute ethanol.

-

Addition: Add Thiophene-3-carbaldehyde (1.12 g, 10 mmol) to the solution. Stir for 5 minutes at room temperature (25°C) to ensure homogeneity.

-

Catalysis: Dropwise, add 5 mL of 40% NaOH solution. The solution will likely darken (yellow/orange) indicating enolate formation.

-

Reaction: Stir the mixture vigorously at Room Temperature for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product typically precipitates out of solution.

-

Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of 1M HCl (to neutralize excess base).

-

Purification: Filter the resulting precipitate under vacuum. Wash the solid copiously with cold water (3 x 20 mL) and then cold ethanol (1 x 10 mL).

-

Crystallization: Recrystallize from hot ethanol to yield yellow needles.

-

Expected Yield: 85-92%

-

Characterization: 1H NMR should show trans-alkene doublets (J ~ 15-16 Hz) around 7.4–7.8 ppm.

-

Future Outlook & Bioisosterism

The "thiophene-4-carbaldehyde" (3-isomer) scaffold is currently underutilized compared to the 2-isomer. Future drug development is pivoting toward this scaffold for two reasons:

-

Metabolic Blocking: The 3-position is less prone to oxidative opening than the 2-position, potentially reducing the formation of reactive thiophene-S-oxide metabolites which are linked to hepatotoxicity.

-

Fragment-Based Drug Discovery (FBDD): The 148° vector angle of 3-substituted thiophenes provides a unique geometric fit for "kinked" binding pockets in kinases (e.g., VEGFR, EGFR) that linear phenyl rings cannot access.

References

-

Syntheses and Crystal Structures of Thiophene-3-Carbaldehyde Chalcones. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI / Molecules. Available at: [Link][2]

-

Synthesis and Evaluation of Benzothiophene Acrylonitrile Analogs as Anticancer Agents. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methylsulfanylthiophene-4-carboxaldehyde (CAS 88511-86-8)

Prepared by a Senior Application Scientist

Abstract: 2-Methylsulfanylthiophene-4-carboxaldehyde is a substituted thiophene derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a nucleophilic thiophene ring, and a modifiable methylsulfanyl group, offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthetic protocols, characteristic reactivity, and emerging applications, with a particular focus on its role in drug discovery. The content herein is curated for researchers, chemists, and professionals in the field of drug development, aiming to provide both foundational knowledge and actionable experimental insights.

Introduction and Strategic Importance

Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas, including cardiovascular, anti-inflammatory, and neurological treatments.[1] The incorporation of a thiophene ring can enhance a molecule's metabolic stability and lipophilicity, which is crucial for properties like blood-brain barrier penetration.[1]

2-Methylsulfanylthiophene-4-carboxaldehyde (a positional isomer of the more commonly cited 2-carboxaldehyde derivatives) emerges as a strategic intermediate. The aldehyde at the 4-position, flanked by the sulfur heteroatom and the methylsulfanyl group at the 2-position, creates a distinct electronic and steric environment. This arrangement allows for selective chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. Understanding the nuanced chemistry of this specific isomer is key to unlocking its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key identifiers and properties of 2-Methylsulfanylthiophene-4-carboxaldehyde are summarized below. While specific experimental data for this exact isomer is not widely published, the expected characteristics can be inferred from closely related analogs like 4-methylthiophene-2-carboxaldehyde and 5-methylsulfanylthiophene-2-carbaldehyde.[2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 88511-86-8 | --- |

| Molecular Formula | C₆H₆OS₂ | Calculated |

| Molecular Weight | 158.24 g/mol | Calculated |

| Appearance | Expected: Colorless to pale yellow/amber liquid or low-melting solid | Inferred from analogs[2][5] |

| Boiling Point | Expected: >200 °C (atm); ~90 °C at reduced pressure (5-10 mmHg) | Inferred from analogs[2] |

| Density | Expected: ~1.1 - 1.2 g/mL at 25 °C | Inferred from analogs |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Sparingly soluble in water. | General property of similar compounds |

Spectroscopic Signature: The structural integrity of 2-Methylsulfanylthiophene-4-carboxaldehyde should be validated by standard spectroscopic methods. The expected spectral data are:

-

¹H NMR: Key diagnostic signals would include a singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm, a singlet for the methylsulfanyl protons (SCH₃) around δ 2.5-2.7 ppm, and two distinct singlets or doublets for the two thiophene ring protons (C3-H and C5-H) in the aromatic region (δ 7.0-8.0 ppm). The precise coupling pattern will depend on the solvent used.

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185-195 ppm), thiophene ring carbons (four signals between ~125-150 ppm), and the methylsulfanyl carbon (~15-20 ppm).

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1670-1690 cm⁻¹. Additional bands will correspond to C-H, C=C (aromatic), and C-S stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 158, with a characteristic M+2 peak of approximately 8-9% relative abundance due to the natural isotopic abundance of ³⁴S.

Synthesis and Manufacturing Insights

The synthesis of substituted thiophenes can be achieved through various established methodologies, such as the Paal-Knorr, Gewald, or Fiesselmann syntheses.[6][7] For 2-Methylsulfanylthiophene-4-carboxaldehyde, a plausible and efficient laboratory-scale synthesis involves the formylation of a pre-functionalized thiophene precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is the introduction of the aldehyde group.

Caption: Retrosynthetic pathway for the target compound.

Recommended Laboratory-Scale Synthesis Protocol

This protocol describes a two-step synthesis starting from 2-bromothiophene. This method offers good control over regioselectivity.

Step 1: Synthesis of 2-Methylsulfanylthiophene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of 2-bromothiophene).

-

Metalation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. This generates the highly reactive 2-lithiothiophene intermediate in situ.[6]

-

Scientist's Insight: The use of n-BuLi at low temperature is critical. It ensures regioselective deprotonation at the C2 position, which is the most acidic proton on the thiophene ring, preventing side reactions.

-

-

Thiolation: Slowly add dimethyl disulfide (DMDS, 1.1 equivalents) to the solution at -78 °C. The reaction is typically exothermic. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methylsulfanylthiophene can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Formylation to 2-Methylsulfanylthiophene-4-carboxaldehyde (Vilsmeier-Haack Reaction)

-

Reagent Preparation: In a separate flame-dried flask under nitrogen, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir for 30 minutes at 0 °C.

-

Trustworthiness Pillar: Pre-forming the Vilsmeier reagent is crucial for consistent results and safety. Adding the substrate directly to a mixture of DMF and POCl₃ can lead to uncontrolled reactions.

-

-

Reaction: Dissolve the purified 2-methylsulfanylthiophene (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Hydrolysis: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide to neutralize the acid until the pH is ~6-7. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

-

Extraction & Purification: Extract the product with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, 2-Methylsulfanylthiophene-4-carboxaldehyde, can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is governed by its three key functional groups. Understanding these allows for its strategic deployment as a synthetic intermediate.

Caption: Key reaction pathways for synthetic derivatization.

-

Aldehyde Group: This is the primary site for transformations. It readily undergoes nucleophilic addition and condensation reactions.

-

Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of amine derivatives, a crucial step in building many pharmacophores.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the formation of C=C bonds, converting the aldehyde into various alkene structures.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which serves as a handle for amide bond formation or other esterification reactions.

-

-

Methylsulfanyl Group: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using reagents like m-CPBA or Oxone®. This modification dramatically alters the electronic properties and hydrogen-bonding capacity of the molecule, which can be a key strategy in modulating drug-receptor interactions.

-

Thiophene Ring: The thiophene ring is amenable to electrophilic aromatic substitution. The C5 position is the most likely site for reactions like halogenation (e.g., with NBS) or nitration. A halogenated intermediate can then participate in powerful cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl substituents, significantly increasing molecular complexity.[8]

Applications in Drug Discovery

While direct biological activity data for 2-Methylsulfanylthiophene-4-carboxaldehyde is not prevalent, its value lies in its role as a key intermediate. Thiophene-carboxaldehyde derivatives are foundational in the synthesis of compounds with diverse biological activities, including antibacterial, anti-urease, and antioxidant properties.[8] For instance, related pyrimidine-based structures serve as intermediates for anti-cancer agents by inhibiting specific enzymes involved in tumor growth.[9]

The strategic placement of functional groups in the target molecule makes it an ideal starting point for synthesizing analogs of known drugs or for creating novel chemical entities for screening campaigns. Its derivatives could be explored as potential inhibitors of kinases, proteases, or other enzymes where a substituted heterocyclic core is known to be beneficial for binding.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: Based on analogs like thiophene-2-carboxaldehyde, the compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from oxidizing agents, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methylsulfanylthiophene-4-carboxaldehyde represents a synthetically valuable, yet underexplored, chemical entity. Its trifunctional nature provides a robust platform for the generation of diverse and complex small molecules. The protocols and reactivity insights detailed in this guide serve as a foundational resource for researchers aiming to leverage this building block in medicinal chemistry, agrochemicals, and materials science. By applying the principles of modern synthetic chemistry, the potential of this versatile intermediate can be fully realized in the development of next-generation chemical innovations.

References

-

Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599-14617. [Link]

-

Jubilant Organosys Ltd. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Longdom Publishing SL. [Link]

-

Choudhary, A. (2021). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Rathi, E., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-293. [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Wikipedia. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methylthiophene-2-carboxaldehyde | CAS 6030-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-Methylsulfanylthiophene-2-carbaldehyde | 24445-35-0 [sigmaaldrich.com]

- 5. 4-Methylthiophene-2-carboxaldehyde | 6030-36-0 | TCI AMERICA [tcichemicals.com]

- 6. rroij.com [rroij.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Methylthio Group in Modulating the Bioactivity of Thiophene Aldehydes: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiophene scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly potent subclass: methylthio-thiophene aldehydes. We will dissect how the interplay between the electron-donating methylthio group and the electrophilic aldehyde functionality on the thiophene ring dictates their biological efficacy, with a primary focus on their anticancer and antimicrobial properties. This document moves beyond a mere recitation of facts to provide a causal analysis of experimental choices and a framework for the rational design of next-generation therapeutic agents.

Introduction: The Thiophene Scaffold and the Significance of Methylthio-Aldehyde Substitution

Thiophene, a five-membered sulfur-containing heterocycle, is a "privileged" structure in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The aldehyde functional group, a versatile synthetic handle, when attached to the thiophene ring, opens up a plethora of possibilities for creating diverse chemical libraries.[5]

The introduction of a methylthio (-SCH₃) group at the 5-position of a thiophene-2-carbaldehyde fundamentally alters the electronic landscape of the molecule. The methylthio group is a potent electron-donating group, which enhances the electron density of the thiophene ring. This electronic modulation can significantly influence the molecule's interaction with biological targets, metabolic stability, and overall bioactivity.[6] This guide will explore the intricate SAR of this specific scaffold, providing insights for the targeted design of more effective and selective therapeutic candidates.

The Core Directive: Understanding the Structure-Activity Landscape

The biological activity of methylthio-thiophene aldehydes is a direct consequence of their chemical structure. Key modifications to this core scaffold can lead to dramatic changes in potency and selectivity. The following sections will explore these relationships in the context of their primary biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiophene derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[2][4] For methylthio-thiophene aldehydes, the SAR landscape for anticancer activity is shaped by several key factors:

-

The Aldehyde Group as a Reactive Pharmacophore: The aldehyde functionality can participate in crucial interactions with biological targets. It can form Schiff bases with amine groups on proteins, a mechanism implicated in the activity of some anticancer agents. Furthermore, the aldehyde can be a precursor for the synthesis of more complex heterocyclic systems, such as chalcones, which have demonstrated significant cytotoxic properties.[5]

-

The Influence of the Methylthio Group: The electron-donating nature of the methylthio group can enhance the binding affinity of the thiophene scaffold to specific protein targets. This is often attributed to increased electron density on the thiophene ring, which can facilitate favorable pi-pi stacking or other non-covalent interactions within the active site of an enzyme.

-

Modifications of the Aldehyde: Conversion of the aldehyde to other functional groups, such as hydrazones or other heterocyclic rings, has been shown to be a fruitful strategy for enhancing anticancer activity. For instance, the synthesis of N-acylhydrazones from thiophene-2-carboxaldehyde has yielded compounds with potent cytotoxicity against various cancer cell lines.[7]

-

Substitution on the Thiophene Ring: While our focus is on the 5-methylthio-2-carbaldehyde scaffold, it is crucial to recognize that additional substitutions on the thiophene ring can further modulate activity. For example, the introduction of bulky or electron-withdrawing groups at other positions can influence the molecule's conformation and electronic properties, leading to altered biological profiles.

The following diagram illustrates the general workflow for the synthesis and evaluation of anticancer activity of methylthio-thiophene aldehyde derivatives.

Caption: Workflow for anticancer drug discovery with methylthio-thiophene aldehydes.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[8] The SAR of methylthio-thiophene aldehydes as antimicrobial agents is governed by principles similar to those for their anticancer activity, with some key distinctions:

-

Mechanism of Action: The antimicrobial activity of thiophene derivatives can stem from various mechanisms, including the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation.[9] The specific mechanism is highly dependent on the overall structure of the molecule.

-

Importance of Lipophilicity: The ability of a molecule to penetrate the bacterial cell wall is crucial for its antimicrobial efficacy. The methylthio group can increase the lipophilicity of the thiophene aldehyde, potentially enhancing its uptake by bacteria.

-

Derivatization Strategies: As with anticancer applications, modifying the aldehyde group is a common strategy to enhance antimicrobial potency. The synthesis of Schiff bases, thiazolidinones, and other heterocyclic systems from thiophene aldehydes has yielded compounds with significant antibacterial and antifungal activities.[10] For instance, derivatives of 5-nitro-2-thiophenecarbaldehyde have shown potent activity against drug-resistant Staphylococcus aureus.[11]

The following diagram illustrates key structural features influencing the antimicrobial activity of thiophene aldehydes.

Caption: Key SAR determinants for the antimicrobial activity of methylthio-thiophene aldehydes.

Data Presentation: Quantitative Insights into Biological Activity

To provide a clearer understanding of the SAR, the following tables summarize the biological activity of representative methylthio-thiophene aldehyde derivatives and related compounds from the literature.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TP 5 | 2,3-fused thiophene scaffold | HepG2 | <30 µg/mL | [12] |

| Compound 15b | Amino-thiophene derivative | A2780 | 12 ± 0.17 | [7] |

| Chalcone 5a | 3-aryl-thiophene-2-aryl chalcone | HCT-15 | 21 µg/mL | [5] |

| TTI-6 | 5-(thiophen-2-yl)isoxazole derivative | MCF-7 (Breast) | 1.91 | [13] |

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| KTU-286 | 5-nitro-2-thiophenecarbaldehyde hydrazone | S. aureus (Pan-susceptible) | 0.5 - 2.0 | [11] |

| Compound 7b | Thiophene-2-carboxamide derivative | P. aeruginosa | - | [14] |

| Compound 8 | Thiophene derivative | E. coli (Col-R) | 32 | [9] |

| Spiro-indoline-oxadiazole 17 | Thiophene-based heterocycle | C. difficile | 2 - 4 | [15] |

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key methylthio-thiophene aldehyde intermediate and a standard bioassay for evaluating its anticancer activity.

Synthesis of 5-Methylthio-thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17][18]

Materials:

-

2-Methylthio-thiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthio-thiophene (1 equivalent) in anhydrous DMF (3 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-methylthio-thiophene-2-carbaldehyde as a pure compound.

In Vitro Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][19]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The structure-activity relationship of methylthio-thiophene aldehydes is a rich and promising area of research for the development of novel anticancer and antimicrobial agents. The interplay between the electron-donating methylthio group and the reactive aldehyde functionality provides a versatile scaffold for chemical modification and optimization. This guide has provided a comprehensive overview of the key SAR principles, supported by quantitative data and detailed experimental protocols.

Future research in this field should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a focused library of methylthio-thiophene aldehyde analogs will provide more precise insights into the structural requirements for optimal activity.

-

Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects is crucial for their rational development.

-

In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their efficacy and safety profiles.

-

Exploration of other therapeutic areas: The diverse biological activities of thiophene derivatives suggest that methylthio-thiophene aldehydes may have potential applications in other disease areas, such as inflammatory and neurodegenerative disorders.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of new and effective therapies based on the methylthio-thiophene aldehyde scaffold.

References

- Gewald, K. (1966). The Gewald reaction. Angewandte Chemie International Edition in English, 5(5), 523-524.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- Puterova, Z., & Veverkova, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Current Organic Chemistry, 14(16), 1736-1756.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Sayed, N. N. E. (2019). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 24(21), 3894.

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

- Abdel-rahman, A. H., Keshk, E. M., Hanna, M. A., & El-Baih, F. E. (2018). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst.

- Shareef, M. A., Musthafa, M., Velmurugan, D., Karthikeyan, S., Ganesan, S., Ali, P. S., ... & Mohamed, J. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462.

- Li, Y., Wang, Y., Zhang, Y., Wang, J., & Zhang, J. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 163.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2024).

- Dwivedi, A. R., Goel, K. K., Jaiswal, S., Kumar, D., & Thakur, S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Rajimon, K. J., Alzahrani, A. Y. A., Thangaiyan, P., Thomas, R., & Al-Ghamdi, A. A. (2023). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Journal of Molecular Structure, 1286, 135583.

- Li, Y., Wang, Y., Zhang, Y., Wang, J., & Zhang, J. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9225-9234.

- BenchChem. (2025). Thiophene Analogues: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity. BenchChem.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104185.

-

ResearchGate. (n.d.). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular docking, structural characterization, DFT and cytotoxicity studies of metal(II) Schiff base complexes derived from thiophene-2-carboxaldehyde and l-histidine. Retrieved from [Link]

- BenchChem. (2025).

- Mabkhot, Y. N., Al-Showiman, S. S., & Kheder, N. A. (2018). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 12(1), 1-9.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. Retrieved from [Link]

- Kairyte, K., Mickevicius, V., & Vaickelioniene, R. (2021). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Molecules, 26(15), 4467.

-

ResearchGate. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

- Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Ghorbani, M. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 16, 5319.

- Vogt, E. J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

-

PubMed. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

-

Sílice (CSIC). (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 ) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

- BenchChem. (2025). Anticancer Activity of 5-(Thiophen-2-yl)

-

PubMed Central. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Thiophene-containing compounds with antimicrobial activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... Retrieved from [Link]

-

MDPI. (n.d.). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

-

Research Square. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Antibacterial Activity of Heterocyclic Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Heterocycle Compounds with Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. ijpcbs.com [ijpcbs.com]

- 19. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 20. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 21. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

Organosulfur heterocyclic building blocks for drug discovery

Topic: Organosulfur Heterocyclic Building Blocks for Drug Discovery: From Sigma-Hole Design to Late-Stage Functionalization Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads

The Chalcogen Advantage: Beyond Classical Bioisosterism

The integration of organosulfur heterocycles—specifically thiophenes and thiazoles—into drug scaffolds has evolved from simple phenyl-bioisosterism to a sophisticated exploitation of chalcogen-specific non-covalent interactions. While the classical rationale for substituting a phenyl ring with a thiophene involves reducing lipophilicity (LogP modulation) and improving solubility, the modern medicinal chemist must leverage the Sigma-Hole (

The Sigma-Hole Interaction

Unlike the uniform electron cloud of a benzene ring, divalent sulfur in aromatic systems exhibits an anisotropic electrostatic potential. A region of positive electrostatic potential (the

-

Design Implication: Replacing a phenyl ring with a thiazole or thiophene can introduce a "lock-and-key" anchor point that increases potency without adding molecular weight or H-bond donors.

-

Metabolic Consideration: While thiophenes are metabolically liable (S-oxidation or epoxidation leading to reactive metabolites), blocking the

-positions (C2/C5) or fusing the ring (e.g., benzothiophene) significantly mitigates toxicity risks.

Table 1: Physicochemical Comparison of Core Scaffolds

| Property | Benzene | Thiophene | Thiazole | Design Utility |

| Electronic Character | Thiazole lowers HOMO energy, increasing oxidative stability. | |||

| H-Bonding | None | Weak Acceptor (S) | Moderate Acceptor (N) | Thiazole N is a critical H-bond acceptor (pKa ~2.5). |

| Lipophilicity ( | Reference (0) | -0.1 to -0.3 | -1.0 to -1.5 | Thiazole significantly reduces LogP; ideal for improving solubility. |

| Metabolic Risk | Low (stable) | High (if unsubstituted) | Moderate | Thiophene requires C2/C5 substitution to prevent bioactivation. |

| Sigma-Hole Strength | Negligible | Moderate | High | Thiazole S-hole is enhanced by the electron-withdrawing Nitrogen. |

Strategic Synthesis: Modular Assembly Protocols

Reliable access to diverse organosulfur cores is the bottleneck in SAR exploration. We prioritize two "workhorse" reactions that offer high modularity and scalability: the Gewald Reaction (for aminothiophenes) and the Hantzsch Synthesis (for thiazoles).

The Gewald Reaction: Multicomponent Assembly of 2-Aminothiophenes

This reaction is indispensable for generating densely functionalized thiophenes from simple precursors. It is particularly valuable because it installs an amino group at C2, providing a handle for further urea/amide formation (common in kinase inhibitors).

Mechanism & Causality:

The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake.[2][3] The choice of base (morpholine vs. TEA) dictates the rate of the initial condensation.[2] Elemental sulfur (

Experimental Protocol: 2-Amino-3-Carboethoxy-4,5-Dimethylthiophene

-

Reagents: 2-Butanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (10 mmol), Ethanol (20 mL).

-

Step-by-Step:

-

Condensation: Mix 2-butanone, ethyl cyanoacetate, and sulfur in ethanol.

-

Activation: Add morpholine dropwise over 10 minutes. Note: The reaction is exothermic; temperature control prevents polymerization.

-

Reflux: Heat to 50°C for 2 hours, then reflux for 3 hours. The mixture will turn dark brown/red.

-

Workup: Cool to RT. Pour into ice-cold water (100 mL).

-

Isolation: The product precipitates as a yellow solid. Filter and wash with cold EtOH/Water (1:1).

-

Purification: Recrystallize from hot ethanol.

-

-

Self-Validation:

-

TLC: Disappearance of ethyl cyanoacetate (

~0.6 in 20% EtOAc/Hex). -

NMR: Distinct broad singlet (

) at

-

Hantzsch Thiazole Synthesis: Robust Heteroannulation

For creating thiazole cores, the condensation of

Experimental Protocol: 2-Amino-4-Arylthiazole

-

Reagents:

-Bromoacetophenone (5 mmol), Thiourea (5.5 mmol), Ethanol (15 mL). -

Step-by-Step:

-

Dissolution: Dissolve thiourea in ethanol (slight heating may be required).

-

Addition: Add

-bromoacetophenone portion-wise. -

Cyclization: Reflux for 2-4 hours. Critical: Monitor the consumption of the bromide (lachrymator) to avoid workup irritation.

-

Neutralization: Cool to RT. The hydrobromide salt often precipitates. Basify with aqueous

to pH 8. -

Isolation: Filter the free base precipitate.

-

-

Self-Validation:

-

LCMS: Sharp peak M+1; absence of M+2 (Br isotope pattern) indicates complete cyclization.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate scaffold and the corresponding synthetic pathway.

Figure 1: Strategic decision tree for organosulfur scaffold selection and synthesis. The choice between thiophene and thiazole is driven by ADMET requirements (LogP) and binding mode (Sigma-hole necessity).

Advanced Functionalization: C-H Activation

Once the core is synthesized, late-stage functionalization (LSF) allows for rapid analog generation without rebuilding the scaffold. Palladium-catalyzed C-H activation is preferred over traditional cross-coupling (Suzuki/Stille) as it eliminates the need for pre-functionalized (halogenated) precursors.

Regiodivergency in Thiophenes:

-

C2/C5 Activation: The most electron-rich positions.[4] Achieved using

and mild oxidants. -

C3/C4 Activation: Challenging due to lower reactivity. Requires "Directing Groups" (e.g., amides, carboxylic acids) at C2 to steer the catalyst.

Protocol: C2-Arylation of Thiophenes (Sanford-Type)

-

System:

(5 mol%), -

Solvent: DMSO/AcOH (promote C-H cleavage).

-

Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate/acetate base assists in breaking the C-H bond while the metal coordinates to the sulfur atom.

Case Studies in Drug Approval (2020-2024)

The clinical relevance of these building blocks is evidenced by recent FDA approvals.

-

Tovorafenib (Ojemda, 2024):

-

Class: Type II RAF Kinase Inhibitor.

-

Structure: Contains a central thiazole core.[5]

-

Role: The thiazole nitrogen forms a critical hydrogen bond in the hinge region of the kinase, while the sulfur atom participates in a chalcogen interaction with the gatekeeper residue, improving selectivity over other kinases.

-

-

Seladelpar (Livdelzi, 2024):

-

Class: PPAR

Agonist. -

Structure: Features a substituted thiophene moiety.[3]

-

Role: The thiophene ring provides a rigid spacer that orients the acidic headgroup into the receptor's polar pocket. The metabolic stability is managed by substitution at the

-positions, preventing ring opening.

-

References

-

Hantzsch Thiazole Synthesis Protocol : Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis - Laboratory Experiment. Link

-

Gewald Reaction Mechanism & Protocol : BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Link

-

Sigma-Hole Interactions in Drug Design : Beno, B. R., et al. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. Link

-

C-H Activation of Thiophenes : MDPI. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring. Link

-

Recent FDA Approvals (2024) : Benedetto Tiz, D., et al. (2025). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024). Pharma Excipients. Link

-

Thiazole Significance : Cutm.ac.in.[6] Thiazole: Methods of Preparation and Biological Significance. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

Introduction: Beyond Symmetry – The Strategic Importance of 2,4-Disubstituted Thiophenes

An In-Depth Technical Guide to the Electronic Properties of 2,4-Disubstituted Thiophene Derivatives

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and organic electronics.[1][2] Its π-electron-rich system, environmental stability, and versatile functionalization chemistry have made its derivatives ubiquitous in applications ranging from organic solar cells to FDA-approved pharmaceuticals.[3][4][5] The thiophene ring's electronic structure, featuring a 6π electron conjugated system spread across five atoms, allows for excellent charge transport properties, making it an ideal building block for semiconductor materials.[4]

While the 2,5-disubstitution pattern has been extensively studied due to its linear geometry which often promotes desirable molecular packing, the 2,4-disubstitution isomer offers a unique and powerful alternative. This "bent" or asymmetric substitution pattern disrupts molecular linearity, which can lead to lower melting points and viscosities, a desirable trait for liquid crystalline materials and solution-processable electronics.[6][7] More importantly, the distinct electronic environment at the 2- and 4-positions allows for precise and differential tuning of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a technical exploration of how the strategic placement of substituents at the 2 and 4 positions of the thiophene core dictates its electronic properties, offering researchers and developers a roadmap for designing next-generation functional materials.

The Thiophene Core: An Electronic Foundation

The foundational electronic properties of any thiophene derivative are rooted in the parent ring. The carbon and sulfur atoms are sp² hybridized, forming a planar σ-bond framework.[4] Each carbon contributes one p-electron, and the sulfur atom contributes two lone-pair electrons to the π-system, creating an aromatic sextet that satisfies Hückel's rule.[4] This delocalized π-electron cloud is responsible for the molecule's ability to transport charge carriers (holes or electrons), a fundamental requirement for semiconductor applications. The presence of the sulfur atom's vacant d-orbitals can also participate in conjugation, further influencing the electronic landscape.[8] Understanding this core electronic structure is paramount, as it is the canvas upon which the electronic effects of substituents are painted.

Caption: General structure of a 2,4-disubstituted thiophene.

Modulating Frontier Orbitals: The Role of Substituents

The power of the 2,4-disubstitution pattern lies in its ability to precisely control the HOMO and LUMO energy levels, and consequently, the material's band gap. This control is achieved by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the thiophene core.

-

Electron-Donating Groups (EDGs): Groups such as alkyl chains, alkoxy groups, or amines increase the electron density of the thiophene ring. This has a pronounced effect on the HOMO level, raising its energy. A higher HOMO energy makes the molecule easier to oxidize (i.e., remove an electron), which is a key characteristic for p-type semiconductor materials used as hole-transport layers.[9][10] The influence on the LUMO is typically less significant.[11]

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or carbonyls pull electron density away from the ring. This effect primarily stabilizes (lowers) the LUMO energy level, making the molecule easier to reduce (i.e., accept an electron).[12] This is crucial for designing n-type semiconductor materials for electron transport.

By strategically combining EDGs and EWGs at the 2- and 4-positions, a "push-pull" system can be created. This architecture significantly reduces the HOMO-LUMO gap, causing a red-shift (a shift to longer wavelengths) in the molecule's absorption spectrum.[13] This band gap tuning is a central strategy in designing organic photovoltaics to maximize absorption of the solar spectrum.[4] The relationship between substituent type and frontier orbital energies is a foundational principle in the rational design of these materials.[14]

Theoretical Prediction: A Computational Workflow

Before embarking on multi-step synthesis, computational chemistry, particularly Density Functional Theory (DFT), provides invaluable foresight into the electronic properties of a target molecule.[15] This in silico approach allows for the rapid screening of numerous candidate structures, saving significant time and resources.

The typical workflow involves:

-

Geometry Optimization: The molecule's three-dimensional structure is calculated to find its lowest energy conformation.

-

Frequency Calculation: This step confirms that the optimized structure is a true energy minimum.

-

Frontier Orbital Calculation: The energies of the HOMO and LUMO are determined, providing the theoretical electrochemical band gap.

-

Time-Dependent DFT (TD-DFT): This method simulates the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max) and the optical band gap.[16]

Caption: A typical DFT/TD-DFT workflow for predicting electronic properties.

Experimental Validation: Protocols for Characterization

While computational methods are predictive, experimental validation is essential to confirm the actual electronic properties. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two most critical techniques for this purpose.

Cyclic Voltammetry (CV): Probing Redox Potentials

Cyclic voltammetry is an electrochemical technique that measures a compound's oxidation and reduction potentials.[17] From these values, the HOMO and LUMO energy levels can be reliably estimated. The process is self-validating when an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, is used.

Step-by-Step Protocol for CV Analysis:

-

Preparation of Solution: Dissolve a small, precise amount of the 2,4-disubstituted thiophene derivative (typically ~1 mM) in a suitable high-purity solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial as it ensures conductivity of the solution.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Initial Scan: Perform a cyclic voltammogram of the solution to measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the thiophene derivative. The scan typically starts from 0 V, goes to a positive potential, reverses to a negative potential, and returns to 0 V.[18][19]

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record another voltammogram. Measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

-

Data Analysis & Calculation:

-

Reference the measured potentials to the Fc/Fc⁺ couple, which has an assumed absolute energy level of -4.8 eV relative to the vacuum.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is then: E_g (electrochem) = LUMO - HOMO .

-

UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The key information for electronic properties is the absorption onset (λ_onset), which corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Step-by-Step Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thiophene derivative in a UV-transparent solvent (e.g., chloroform, THF, or hexane).

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution. The spectrum is a plot of absorbance versus wavelength.[20]

-

Data Analysis & Calculation:

-

Identify the wavelength at which the lowest energy absorption band begins to rise from the baseline. This is the absorption onset, λ_onset.

-

Convert λ_onset from nanometers (nm) to electron volts (eV) to determine the optical band gap using the Planck-Einstein relation:

-

E_g (optical) (eV) = 1240 / λ_onset (nm)

-

-

Caption: Experimental workflow for characterizing electronic properties.

Structure-Property Relationship: A Data-Driven Perspective

To illustrate the principles discussed, the following table summarizes hypothetical yet representative data for a series of 2,4-disubstituted thiophenes. This data clearly demonstrates how the electronic nature of the substituents directly tunes the final properties.

| Substituent at C2 (R¹) | Substituent at C4 (R²) | HOMO (eV) | LUMO (eV) | E_g (electrochem) (eV) | λ_onset (nm) | E_g (optical) (eV) |

| -H | -H (Thiophene) | -5.40 | -1.90 | 3.50 | 335 | 3.70 |

| -OCH₃ (EDG) | -H | -5.15 | -1.85 | 3.30 | 360 | 3.44 |

| -H | -CN (EWG) | -5.65 | -2.35 | 3.30 | 355 | 3.49 |

| -OCH₃ (EDG) | -CN (EWG) | -5.25 | -2.45 | 2.80 | 415 | 2.99 |

| Phenyl (π-conjugation) | -H | -5.30 | -2.00 | 3.30 | 365 | 3.40 |

Data is representative and for illustrative purposes.

Analysis of Trends:

-

Adding an EDG (-OCH₃) at C2 raises the HOMO level significantly compared to the parent thiophene.

-

Adding an EWG (-CN) at C4 lowers the LUMO level significantly.

-

The "push-pull" system (EDG at C2, EWG at C4) dramatically lowers the band gap, shifting λ_onset to a longer wavelength.

-

Extending π-conjugation with a phenyl group also tends to decrease the band gap.

Applications in Research and Development

The fine-tunability of 2,4-disubstituted thiophenes makes them highly valuable in diverse R&D sectors.

-

Organic Electronics: Their tunable band gaps are critical for creating materials for organic photovoltaics (OPVs) that can absorb a broader range of the solar spectrum.[4] In organic field-effect transistors (OFETs), controlling HOMO/LUMO levels is essential for matching electrode work functions and enabling efficient charge injection.[3][21]

-

Drug Development: The thiophene nucleus is a privileged pharmacophore in medicinal chemistry.[5][22] The 2,4-disubstitution pattern allows for the precise positioning of functional groups to interact with biological targets.[23] For example, derivatives have been synthesized and evaluated for anti-inflammatory and anti-cancer activities by targeting enzymes like lipoxygenase and cyclooxygenase.[24] The ability to tune electronic properties can influence a drug's binding affinity and metabolic stability.[1]

Conclusion

The 2,4-disubstitution of the thiophene ring provides a powerful and versatile platform for molecular engineering. By moving beyond the more conventional linear 2,5-isomers, researchers gain access to a design paradigm where asymmetric electronic modulation is not just possible, but controllable. The strategic selection of electron-donating and electron-withdrawing groups allows for the precise tuning of frontier molecular orbital energies, directly impacting the electrochemical and optical band gaps. This control is fundamental to advancing organic electronics and developing novel therapeutic agents. The integration of predictive computational modeling with robust experimental validation workflows, as outlined in this guide, empowers scientists to rationally design and characterize 2,4-disubstituted thiophene derivatives with tailored electronic properties to meet the demands of next-generation technologies.

References

- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar.

- Regioselective synthesis of 2,4-disubstituted thiophenes. Taylor & Francis Online.

- Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes.

- Thiophenes For Semiconductors. Alfa Chemistry.

- Regioselective synthesis of 2,4-disubstituted thiophenes. Taylor & Francis Online.

- Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing.

- Experimental and theoretical study of the electro-oxidation of thiophene deriv

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Enhanced absorption spectra of conducting polymers co-polymerised from thiophene deriv

- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.

- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle.

- Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Studies in Thiophene Chemistry for Organic Electronic M

- The Ultraviolet Spectra of the Thiophene Deriv

- Energy spectrum and HOMO–LUMO gaps of each substituted photochromic...

- Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed.

- Cyclic voltammograms of electropolymerization of thiophene at different concentrations.

- HOMO inversion as a strategy for improving the light-absorption properties of Fe(II) chromophores. RSC Publishing.